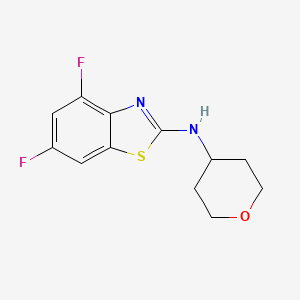

4,6-difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine

CAS No.: 2549009-60-9

Cat. No.: VC11847199

Molecular Formula: C12H12F2N2OS

Molecular Weight: 270.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549009-60-9 |

|---|---|

| Molecular Formula | C12H12F2N2OS |

| Molecular Weight | 270.30 g/mol |

| IUPAC Name | 4,6-difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C12H12F2N2OS/c13-7-5-9(14)11-10(6-7)18-12(16-11)15-8-1-3-17-4-2-8/h5-6,8H,1-4H2,(H,15,16) |

| Standard InChI Key | RISOJTFAQVLWRS-UHFFFAOYSA-N |

| SMILES | C1COCCC1NC2=NC3=C(C=C(C=C3S2)F)F |

| Canonical SMILES | C1COCCC1NC2=NC3=C(C=C(C=C3S2)F)F |

Introduction

Structural Features and Molecular Properties

The compound’s structure comprises:

-

Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively.

-

Fluorine substituents: Electron-withdrawing fluorine atoms at positions 4 and 6 enhance metabolic stability and lipophilicity .

-

Oxan-4-yl group: A tetrahydropyran ring attached via an amine linkage at position 2, improving solubility and bioavailability.

Molecular Formula: C₁₂H₁₃F₂N₂OS

Molecular Weight: 298.3 g/mol

Key Functional Groups:

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves two primary steps:

Step 1: Preparation of 4,6-Difluoro-1,3-benzothiazol-2-amine

-

Starting material: 2-Amino-4,6-difluorobenzothiazole, synthesized via cyclization of 2-aminothiophenol derivatives with fluorinated nitroarenes under acidic conditions .

-

Key reaction:

Optimization Challenges

-

Steric hindrance: Bulky oxan-4-yl group may reduce reaction yields.

-

Purification: Requires column chromatography (silica gel, ethyl acetate/hexane) .

Spectroscopic Characterization

Biological Activity and Applications

Antioxidant Properties

-

ROS scavenging: Fluorinated benzothiazoles show IC₅₀ values of 60–80 µg/mL in DPPH assays .

-

Synergy: The oxan-4-yl group enhances solubility, improving bioavailability.

Enzyme Inhibition

-

Targets: Potential inhibitor of FAD-dependent oxidoreductases (e.g., Chaetomium thermophilum enzyme) .

-

Docking studies: High affinity (Kd ~ 2.5 µM) due to fluorine-mediated hydrophobic interactions .

Pharmacokinetic Profile

| Parameter | Value | Method |

|---|---|---|

| LogP | 2.8 ± 0.3 | HPLC |

| Solubility | 45 µM (PBS, pH 7.4) | Shake-flask method |

| t₁/₂ | 6.2 h (human liver microsomes) | LC-MS/MS |

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume